molecular formula C19H16FNOS B2780825 3-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)propanamide CAS No. 896357-34-9

3-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)propanamide

Cat. No.: B2780825
CAS No.: 896357-34-9
M. Wt: 325.4
InChI Key: MHAFPZSRWMTZOT-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)propanamide is an organic compound that features a fluorinated phenyl group, a naphthalene ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorothiophenol with 1-bromonaphthalene under basic conditions to form the intermediate 4-fluorophenyl sulfide. This intermediate is then reacted with 3-bromopropionyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The fluorinated phenyl group and naphthalene ring allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)propanamide is unique due to its specific combination of a fluorinated phenyl group, a naphthalene ring, and a propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-naphthalen-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNOS/c20-15-8-10-16(11-9-15)23-13-12-19(22)21-18-7-3-5-14-4-1-2-6-17(14)18/h1-11H,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAFPZSRWMTZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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